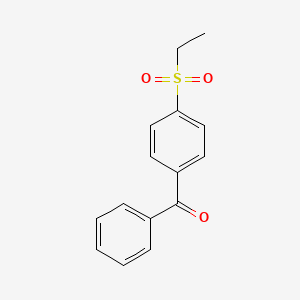

4-Ethylsulphonylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylsulphonylbenzophenone is a useful research compound. Its molecular formula is C15H14O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has indicated that benzophenone derivatives, including ESBP, exhibit significant anti-inflammatory activity. For instance, compounds structurally related to benzophenones have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-1β. These studies have shown promising results, with some analogues demonstrating IC50 values in the low nanomolar range . The anti-inflammatory potential of ESBP can be attributed to its ability to modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

Anticancer Activity

Benzophenones are also being explored for their anticancer properties. Studies have demonstrated that certain benzophenone derivatives induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of p53 pathways . The structural features of ESBP may contribute to its effectiveness against various cancer types, warranting further investigation into its cytotoxic effects and potential use in cancer therapy.

UV Absorption and Photostability

ESBP is recognized for its UV-absorbing properties, making it suitable for use in sunscreens and other cosmetic formulations. Its ability to absorb UV radiation protects skin from harmful effects associated with sun exposure . Furthermore, studies on the photostability of benzophenones suggest that ESBP maintains its efficacy over time when exposed to UV light, which is crucial for cosmetic applications where prolonged exposure is common.

Polymer Additive

In materials science, ESBP can be utilized as an additive in polymers to enhance UV stability and prevent degradation from sunlight exposure. This application is particularly relevant in the production of outdoor materials and coatings, where prolonged exposure to UV light can lead to material failure .

Detection and Quantification

The detection of benzophenones, including ESBP, in various matrices (such as food packaging and cosmetics) has become important due to regulatory concerns regarding their safety and environmental impact. Methods such as high-performance liquid chromatography (HPLC) have been developed for the accurate quantification of these compounds in consumer products . The analytical techniques employed allow for efficient monitoring of ESBP levels, ensuring compliance with safety standards.

Case Studies

Propiedades

Número CAS |

94231-69-3 |

|---|---|

Fórmula molecular |

C15H14O3S |

Peso molecular |

274.3 g/mol |

Nombre IUPAC |

(4-ethylsulfonylphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H14O3S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

Clave InChI |

LHWMCZLFDVYHAJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

SMILES canónico |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

94231-69-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.